![molecular formula C14H11BrN2O B168643 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine CAS No. 109388-59-2](/img/structure/B168643.png)
8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine
Overview
Description
“8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C14H12N2O . It belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Molecular Structure Analysis
The molecular weight of “8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine” is 224.26 . The structure of this compound is not explicitly provided in the searched resources.Scientific Research Applications
Analgesic and Anti-inflammatory Agents
Imidazopyridines are known to exhibit analgesic and nonsteroidal anti-inflammatory activities . They can potentially be used in the treatment of pain and inflammation.
Antidepressant Agents
Some imidazopyridine derivatives have shown antidepressant activity . They could be used in the development of new drugs for treating depression.
Cardiotonic Agents
Imidazopyridines have been found to exhibit cardiotonic activity , which means they can increase the contraction of the heart muscle. This makes them potential candidates for treating heart-related conditions.
Hypotensive and Antiarrhythmic Agents
Compounds in this class have been known to exhibit hypotensive activity and can act as antagonists of angiotensin II receptors . They also show antiarrhythmic activity , making them potentially useful in the treatment of high blood pressure and heart rhythm disorders.
Antisecretory Agents
Imidazopyridines have been found to exhibit antisecretory activity . This suggests potential applications in the treatment of conditions related to excessive secretion of substances in the body.
Antiviral, Antimicrobial, and Cytotoxic Agents
Imidazopyridines possess antiviral, antimicrobial, and cytotoxic activities . This indicates their potential use in the treatment of viral infections, bacterial infections, and possibly in cancer therapy.
Agricultural Applications
Derivatives of imidazopyridines are used in agriculture for the treatment of the shoots of broad-leaved plants . They are also used in the fight against rodents .
Synthesis of Functional Derivatives
The information summarized in various reviews may be useful in the design and development of methods for the synthesis of functional derivatives of imidazopyridines . These are prospective heterocyclic compounds for use in the search for new biologically active substances.
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development of “8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine” as a medicinal compound.
properties
IUPAC Name |
3-bromo-8-phenylmethoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOURXQMSYWOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546561 | |
Record name | 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine | |
CAS RN |
109388-59-2 | |
Record name | 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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